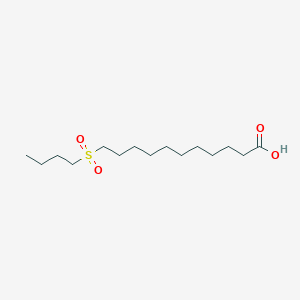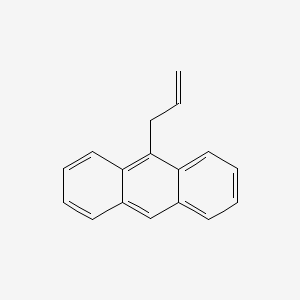
9-Allylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Allylanthracene is an organic compound with the molecular formula C17H14. It is a derivative of anthracene, where an allyl group is attached to the ninth carbon atom of the anthracene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allylanthracene typically involves the reaction of anthracene-9-carboxaldehyde with vinyl magnesium bromide in the presence of a Grignard reagent. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solvent at low temperatures, followed by quenching with ammonium chloride solution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity .
Types of Reactions:
Cycloaddition Reactions: this compound can undergo Diels-Alder reactions with various dienophiles, forming bicyclic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve dienophiles such as 2-bromoacrylaldehyde under controlled temperature conditions.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Cycloaddition Products:
Oxidation Products: Formation of anthraquinone derivatives.
Reduction Products: Formation of reduced anthracene derivatives.
Scientific Research Applications
9-Allylanthracene has been explored for various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biological Imaging: Derivatives of this compound have been investigated for their use in cell imaging due to their fluorescence properties.
Mechanism of Action
The mechanism of action of 9-Allylanthracene in chemical reactions primarily involves the activation of the anthracene ring through the allyl group. This activation facilitates various cycloaddition and substitution reactions. The molecular targets and pathways involved in these reactions are largely dependent on the specific reagents and conditions used .
Comparison with Similar Compounds
9-Vinylanthracene: Similar in structure but with a vinyl group instead of an allyl group.
9-But-3-enyl-anthracene: Contains a longer carbon chain compared to 9-Allylanthracene.
9-Pent-4-enyl-anthracene: Another derivative with an even longer carbon chain.
Uniqueness: this compound is unique due to the presence of the allyl group, which provides distinct reactivity and facilitates specific types of chemical reactions, particularly cycloaddition reactions. This makes it a valuable compound in organic synthesis and materials science .
Properties
CAS No. |
23707-65-5 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-prop-2-enylanthracene |
InChI |
InChI=1S/C17H14/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h2-6,8-12H,1,7H2 |
InChI Key |
USRRYCXZCVGSQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



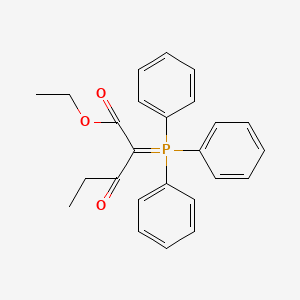

![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
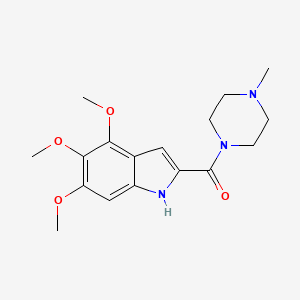
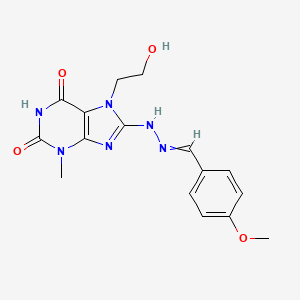
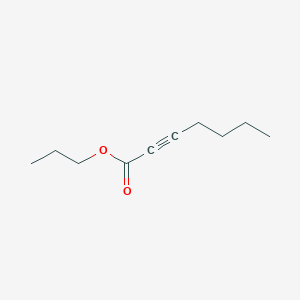
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
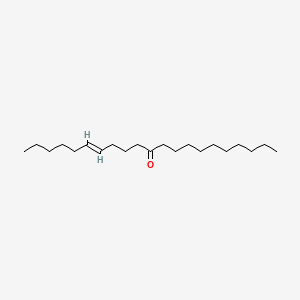
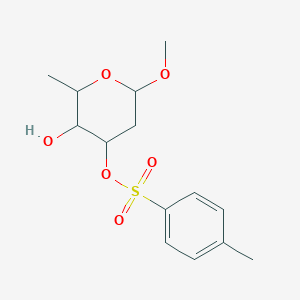

![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
